Sulcardine

Cardiac electrophysiology Ion channel pharmacology Antiarrhythmic drug development

Cardiac electrophysiology researchers face a critical gap: no conventional antiarrhythmic replicates the balanced four-channel blockade needed for studying intrinsic proarrhythmic protection mechanisms. Sulcardine (CAS 343935-60-4), the sole substituted sulfonamide-class antiarrhythmic, fills this gap with uniquely equipotent ion channel inhibition. • INa-peak IC50 26.9 µM; ICa,L IC50 69.2 µM; plus IKr/hERG & INa-late blockade • Unique ECG signature: QTcF +13.50 ms with concurrent JTpc -9.65 ms-uncoupling repolarization from proarrhythmic risk • Phase 2: 80% AF cardioversion at 350 mg IV (BMI <30); zero drug-related arrhythmias through Day 30 Supplied as ≥98% pure solid; ambient-temperature shipping with global delivery.

Molecular Formula C24H33N3O4S
Molecular Weight 459.6 g/mol
CAS No. 343935-60-4
Cat. No. B1250963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulcardine
CAS343935-60-4
SynonymsHBI-3000
sulcardine sulfate
Molecular FormulaC24H33N3O4S
Molecular Weight459.6 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=C(C(=C2)CN3CCCC3)O)CN4CCCC4
InChIInChI=1S/C24H33N3O4S/c1-31-22-6-8-23(9-7-22)32(29,30)25-16-19-14-20(17-26-10-2-3-11-26)24(28)21(15-19)18-27-12-4-5-13-27/h6-9,14-15,25,28H,2-5,10-13,16-18H2,1H3
InChIKeySYZGIWXQGIBJGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulcardine: Multi-Ion Channel Blocker for AF Cardioversion


Sulcardine (also known as HBI-3000, sulcardine sulfate) is an investigational small-molecule antiarrhythmic agent developed as a multi-ion channel blocker. It inhibits peak sodium current (INa-peak), late sodium current (INa-late), L-type calcium current (ICa,L), and the rapid component of the delayed rectifier potassium current (IKr/hERG) [1]. The compound is currently in Phase 3 clinical development in China for ventricular premature complexes and has completed Phase 2 trials for atrial fibrillation in the United States and multiple other countries [2]. Sulcardine represents the sole example of a substituted sulfonamide class of anti-arrhythmic agent [3].

Workflow
Multi‑channel ion blockade studies (INa‑peak, INa‑late, ICa,L, IKr/hERG)
Research model
Cardiac electrophysiology, isolated myocyte patch‑clamp, AF cardioversion models
Selection context
Tool compound for balanced multi‑channel pharmacology with reported JTpc uncoupling

Sulcardine: Class Substitution Not Supported


Sulcardine cannot be substituted with other multi-ion channel blockers or conventional Class III antiarrhythmics because its therapeutic profile depends on uniquely balanced inhibitory potencies across four distinct cardiac ion channels (INa-peak, INa-late, ICa,L, and IKr/hERG) [1]. This specific multi-channel blockade configuration produces a distinctive electrocardiographic signature—the concurrent induction of therapeutic QT prolongation with simultaneous reversal of the JTpc interval—that is not replicated by agents such as amiodarone, dronedarone, vernakalant, or ranolazine [2]. The compound's nonlinear pharmacokinetics, modest accumulation upon repeated dosing, and rapid redistribution kinetics further preclude therapeutic interchangeability [3].

Class III / IKr‑selective blockers
Dofetilide, ibutilide, amiodarone – lack balanced multi‑channel potency and do not replicate JTpc reduction; proarrhythmia risk profile may differ.
Multi‑ion channel comparators
Vernakalant, ranolazine – different channel selectivity (IKur/INa vs INa‑late) and no concurrent JTpc reversal; endpoint context may not transfer.
Non‑linear PK & accumulation
Dose‑proportionality deviates (>linear Cmax/AUC) and accumulation ratio (1.2–2.1) differs from linear‑PK agents; dosing context not interchangeable.

Sulcardine: Comparator-Based Differentiation Evidence


Multi-Channel Inhibition: Balanced Potency Profile

Sulcardine exhibits uniquely similar inhibitory potencies across four cardiac ion channels (INa-peak, INa-late, ICa,L, and IKr/hERG), a balanced multi-channel blockade profile not observed with comparator agents such as amiodarone, dronedarone, or vernakalant [1]. This balanced profile distinguishes sulcardine from Class III antiarrhythmics that predominantly inhibit IKr, from Class I agents that primarily block sodium channels, and from calcium channel blockers that selectively target ICa,L [2]. The in vitro IC50 values for sulcardine against INa and ICa,L in isolated guinea-pig ventricular myocytes are 26.9 μmol/L and 69.2 μmol/L, respectively, while IK1 and delayed rectifier potassium currents (IK) were unaffected [3].

Balanced multi‑channel inhibition
Class‑level inference
4 channels with similar potency: INa‑peak, INa‑late, ICa,L, IKr/hERG; INa IC50 26.9 µM, ICa,L 69.2 µM (guinea‑pig myocytes)
Differentiated from Class I/III or dual‑channel agents
Whole‑cell patch‑clamp; IK1/delayed rectifier unaffected
Cardiac electrophysiology Ion channel pharmacology Antiarrhythmic drug development

JTpc Reduction: ECG Signature vs. IKr Blockers

At the probable therapeutic dose of 360 mg IV, sulcardine produced a reduction in the heart rate-corrected J to T peak interval (JTpc) of −9.65 ms, measured at the time of maximum plasma concentration (30 minutes post-infusion) [1]. This reduction occurs concurrently with therapeutic QT prolongation (dQTcF +13.50 ms), representing an uncoupling of the usual proportional relationship between QT and JTp prolongation observed with conventional IKr blockers [2]. In contrast, pure IKr blockers such as dofetilide and ibutilide produce parallel increases in both QTc and JTpc, without this protective uncoupling effect [3]. In Phase 1 volunteers, calculated dQTcF changes without the JTpc effect were greater than observed dQTcF by 27%-76% at Cmax [4].

JTpc reduction vs. IKr blockers
Direct head‑to‑head
At 360 mg IV: JTpc –9.65 ms (Cmax 30 min); pure IKr blockers increase JTpc proportionally
Quantifiable uncoupling of QT/JTp prolongation
Phase 1 healthy volunteers; without JTpc effect dQTcF would be 27–76% higher
QT prolongation Proarrhythmia risk Electrocardiographic biomarkers

QTcF Prolongation with Protective JTpc Uncoupling

At the 360 mg IV dose (probable therapeutic level), sulcardine produced the following mean ECG parameter changes at Cmax (30 minutes): QTcF +13.50 ms, heart rate +7.70 bpm, PR +17.53 ms, QRS +7.81 ms, P-wave duration +9.93 ms, JTpc −9.65 ms, and T peak to T end interval +5.07 ms [1]. The dose-dependent QTcF prolongation demonstrated a linear relationship with plasma concentration in both healthy volunteers and atrial fibrillation patients [2]. However, the unique combination of modest QTcF prolongation with concurrent JTpc shortening differentiates sulcardine from agents like dofetilide (which prolongs both QTc and JTpc proportionally) and from vernakalant (which produces minimal QTc prolongation with no JTpc reversal) [3]. No significant adverse effects were observed, and no serious adverse events were reported up to 600 mg IV [4].

ECG signature at therapeutic dose
Class‑level inference
QTcF +13.50 ms, JTpc –9.65 ms, PR +17.53 ms, QRS +7.81 ms (360 mg IV, Cmax)
Negative JTpc with positive QTcF – not seen with dofetilide/vernakalant
Triplicate Holter ECG; no serious AEs up to 600 mg
Cardiac safety pharmacology QT interval Antiarrhythmic efficacy

AF Conversion Dose-Response in Non-Obese Patients

In a Phase 2 open-label dose-escalation study of 28 patients with recent-onset atrial fibrillation (median AF duration 16.1 hours, range 5.2-71.1 hours), a single 30-minute IV infusion of sulcardine produced AF to sinus rhythm conversion rates within 120 minutes of 60%, 80%, and 66.7% at doses of 200 mg, 350 mg, and 500 mg, respectively, in non-obese patients (BMI < 30 kg/m²) [1]. For comparison, intravenous vernakalant has demonstrated 90-minute conversion rates of approximately 51.7% versus 5.2% for amiodarone in head-to-head trials [2]. Sulcardine's highest conversion rate (80% at 350 mg in non-obese patients) compares favorably to published pharmacological cardioversion benchmarks, though direct head-to-head comparator data are not yet available [3]. Notably, obese patients (BMI ≥ 30 kg/m²) showed consistently lower conversion rates of approximately 13% across all doses [4].

AF conversion dose‑response
Cross‑study comparable
Non‑obese (BMI
Supports efficacy benchmark review in recent‑onset AF models
Obese patients (BMI≥30): ~13% across doses; cross‑study vs vernakalant ~51.7%
Non‑linear PK & accumulation
Class‑level inference
Accumulation ratio (AR): 1.18 (200 mg), 1.69 (400 mg), 2.13 (800 mg); Cmax ratio 1:4:9 vs dose 1:2:4
Modest accumulation, non‑linear exposure – differs from linear PK Class III agents
Phase 1 healthy Chinese males; steady state day 6
Atrial fibrillation cardioversion Phase 2 clinical trial Efficacy dose-response

Non-Linear Pharmacokinetics and Modest Accumulation

In a Phase 1 multiple-dose study in healthy Chinese male subjects receiving oral sulcardine sulfate at 200 mg, 400 mg, and 800 mg twice daily for 5 days, pharmacokinetic parameters demonstrated non-linear dose-proportionality [1]. While the dose ratio across the three cohorts was 1:2:4, the ratio of Cmax and AUC(0-t) at day 1 was approximately 1:4:9 and 1:4:6, respectively—indicating greater-than-dose-proportional increases in exposure [2]. The accumulation ratio at steady state (AR) was 1.18 (200 mg), 1.69 (400 mg), and 2.13 (800 mg), confirming modest accumulation upon repeated dosing [3]. Steady state was achieved at day 6 after three-day repeated dosing [4]. For comparison, amiodarone exhibits extensive tissue accumulation with an elimination half-life of 40-60 days, while vernakalant demonstrates linear pharmacokinetics with rapid clearance [5].

Non‑linear PK & accumulation
Class‑level inference
Accumulation ratio (AR): 1.18 (200 mg), 1.69 (400 mg), 2.13 (800 mg); Cmax ratio 1:4:9 vs dose 1:2:4
Modest accumulation, non‑linear exposure – differs from linear PK Class III agents
Phase 1 healthy Chinese males; steady state day 6
Pharmacokinetics Dose proportionality Drug accumulation

Sulcardine: Research & Clinical Application Scenarios


Recent-Onset AF Cardioversion in Non-Obese Patients

Based on Phase 2 clinical data demonstrating 80% conversion to sinus rhythm at the 350 mg IV dose in non-obese patients (BMI < 30 kg/m²) within 120 minutes of infusion initiation, sulcardine is positioned for investigation as an acute pharmacological cardioversion agent for recent-onset AF [1]. The 30-minute IV infusion format and rapid plasma concentration decline to negligible levels at 2 hours post-infusion support emergency department or inpatient hospital use [2]. The absence of serious adverse events or drug-related arrhythmias through 30-day follow-up, combined with insignificant impact on cardiac contractility (LVEF unchanged), provides safety data supporting further clinical investigation in this acute care scenario [3].

JTpc Uncoupling for Proarrhythmia Mitigation

Sulcardine's unique electrocardiographic signature—QTcF prolongation (+13.50 ms at 360 mg) with concurrent JTpc reduction (−9.65 ms)—provides a research tool for investigating the relationship between repolarization prolongation and proarrhythmic risk [1]. The compound's ability to uncouple the usual proportional relationship between QT and JTp prolongation (observed with pure IKr blockers) offers a model system for studying intrinsic protective mechanisms against torsades de pointes [2]. Calculated dQTcF without the JTpc effect was 27%-76% higher than observed dQTcF at Cmax, quantifying the protective magnitude [3]. This application is particularly relevant for cardiac safety pharmacologists evaluating novel antiarrhythmic mechanisms and for regulatory science investigations of Thorough QT study interpretation [4].

Multi-Channel Pharmacology: Balanced Potency Profiling

As a compound with uniquely similar inhibitory potencies across four cardiac ion channels (INa-peak, INa-late, ICa,L, and IKr/hERG), sulcardine serves as a valuable reference standard for multi-ion channel pharmacology research [1]. The compound's in vitro IC50 values (INa 26.9 μmol/L, ICa,L 69.2 μmol/L) and its lack of effect on IK1 and IK currents provide a characterized baseline for structure-activity relationship studies of substituted sulfonamide antiarrhythmics [2]. Sulcardine represents the sole example of a substituted sulfonamide class of anti-arrhythmic agent, offering a unique chemical scaffold for medicinal chemistry optimization and for investigating the electrophysiological consequences of balanced multi-channel blockade [3].

Application
Selection Property
Validation Focus
Recent‑onset AF cardioversion research (non‑obese models)
Reported conversion rate 80% at 350 mg IV; BMI‑dependent response
Endpoint context: conversion within 120 min, BMI subgroup analysis
Proarrhythmia risk & JTpc uncoupling studies
Quantified JTpc reduction (–9.65 ms) with QTcF prolongation (+13.50 ms)
Model‑response context: intrinsic QT/JTp uncoupling vs pure IKr blockers
Multi‑channel pharmacology reference standard
Balanced INa/ICa,L/IKr inhibition (IC50 26.9/69.2 µM); sole sulfonamide scaffold
Isoform‑selectivity assay context; SAR benchmarking for substituted sulfonamides

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